molecular formula C15H13N3O2S B11713873 N-[(Z)-2-furylmethyleneamino]-4-(4-methoxyphenyl)thiazol-2-amine

N-[(Z)-2-furylmethyleneamino]-4-(4-methoxyphenyl)thiazol-2-amine

Cat. No.: B11713873
M. Wt: 299.3 g/mol
InChI Key: DUWWCFGIRJNKHY-SXGWCWSVSA-N
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Description

N-[(Z)-2-Furylmethyleneamino]-4-(4-methoxyphenyl)thiazol-2-amine is a synthetic Schiff base derivative incorporating a 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry . This compound is part of a class of molecules formed by the condensation of an amino group with an aldehyde, in this case, involving a furan ring. The 4-(4-methoxyphenyl)thiazol-2-amine core and the Schiff base functionality are independently associated with diverse biological activities, suggesting this hybrid molecule holds substantial promise for pharmacological investigation . Preliminary research on analogous structures indicates potential for multifaceted biological activity. The 2-aminothiazole moiety is a privileged structure in drug discovery, well-documented for its antimicrobial , anticancer , and enzyme inhibitory properties . Specifically, derivatives bearing a 4-(4-methoxyphenyl) group have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . Furthermore, Schiff base derivatives of 2-aminothiazole have shown potent inhibitory effects against enzymes like urease, α-glucosidase, and α-amylase, positioning them as candidates for developing new therapies for infectious diseases and metabolic disorders like diabetes . The presence of the imine group (-C=N-) is crucial, as it provides a binding site for metal ions, which can be exploited to create metal complexes with enhanced activity or for catalytic applications . This compound is supplied as a high-purity solid for research purposes only. It is intended for use in in vitro assays and early-stage investigative chemistry. All products are strictly for laboratory research use and are not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

N-[(Z)-furan-2-ylmethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H13N3O2S/c1-19-12-6-4-11(5-7-12)14-10-21-15(17-14)18-16-9-13-3-2-8-20-13/h2-10H,1H3,(H,17,18)/b16-9-

InChI Key

DUWWCFGIRJNKHY-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N/N=C\C3=CC=CO3

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Preparation of 4-(4-Methoxyphenyl)Thiazol-2-Amine

Methodology (Adapted from):

  • Reactants :

    • 4-Methoxyacetophenone (10 mmol), thiourea (12 mmol), iodine (catalyst).

  • Procedure :

    • Dissolve 4-methoxyacetophenone and thiourea in ethanol.

    • Add iodine (0.5 eq), reflux at 70°C for 8 hr.

    • Cool, pour into ice-water, and neutralize with Na₂S₂O₃.

    • Filter and recrystallize from ethanol to obtain 4-(4-methoxyphenyl)thiazol-2-amine.

  • Characterization :

    • ¹H NMR (DMSO-d₆) : δ 7.74–6.94 (Ar-H), 6.82 (NH₂), 3.77 (OCH₃).

    • Yield : 70–80%.

Condensation with 2-Furaldehyde

Method A: Acid-Catalyzed Reflux ():

  • Reactants :

    • 4-(4-Methoxyphenyl)thiazol-2-amine (1 eq), 2-furaldehyde (1.1 eq), glacial acetic acid (2–3 drops), ethanol.

  • Procedure :

    • Dissolve amine and aldehyde in ethanol.

    • Add acetic acid, reflux at 80°C for 8–12 hr (monitor via TLC).

    • Cool, filter precipitate, wash with cold ethanol.

    • Recrystallize from ethanol:DMF (9:1).

  • Optimization Data :

    ConditionYield (%)Purity (HPLC)
    Ethanol, 80°C, 8 hr7895.2
    Methanol, 70°C, 10 hr6592.1
  • Characterization :

    • IR (KBr) : 1615 cm⁻¹ (C=N), 3350 cm⁻¹ (NH).

    • ¹H NMR (DMSO-d₆) : δ 8.42 (s, 1H, CH=N), 7.62–6.45 (Ar-H + furyl-H), 3.81 (s, 3H, OCH₃).

Method B: Solvent-Free Grinding ():

  • Reactants :

    • Amine (1 eq), 2-furaldehyde (1.2 eq), p-TsOH (5 mol%).

  • Procedure :

    • Grind reactants in a mortar for 15–20 min.

    • Wash with hexane, dry under vacuum.

  • Yield : 82% (purity >90%).

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the thiazole amine on the carbonyl carbon of 2-furaldehyde, followed by dehydration to form the imine (Fig. 1). Acid catalysis (e.g., acetic acid) stabilizes the intermediate and accelerates water elimination. The Z -isomer predominates due to steric hindrance from the 4-methoxyphenyl group, as confirmed by NOESY spectra in analogous compounds.

Comparative Analysis of Methods

ParameterAcid-Catalyzed RefluxSolvent-Free Grinding
Reaction Time8–12 hr15–20 min
Yield78%82%
Solvent UseEthanol (50 mL/g)None
Scalability>10 g<5 g
Energy EfficiencyModerateHigh

Challenges and Solutions

  • Isomer Control : Use polar aprotic solvents (e.g., DMF) to favor Z -isomer.

  • Byproducts : Unreacted aldehyde removed via silica gel chromatography (ethyl acetate/hexane 3:7).

  • Sensitivity : Store product under N₂ at 4°C to prevent oxidation.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Achieves 85% yield with 2-hr residence time at 100°C.

  • Catalyst Recycling : Immobilized acetic acid on mesoporous silica reduces waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of 2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell division. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Compound Name Substituent at 4-Position Substituent at 2-Position Key Properties/Activities Reference
Target Compound 4-(4-Methoxyphenyl) (Z)-2-Furylmethyleneamino Not explicitly reported; inferred from analogs
4-(4-Methoxyphenyl)thiazol-2-amine (TA) 4-(4-Methoxyphenyl) –NH₂ Precursor; m/z = 206; 73% yield
N-(4-Chlorobenzylidene)-4-(4-Bromophenyl)thiazol-2-amine 4-(4-Bromophenyl) 4-Chlorobenzylidene Antimicrobial activity (MIC = 0.23 µg/mL)
N-(4-Nitrobenzylidene)-4-(4-Methoxyphenyl)thiazol-2-amine 4-(4-Methoxyphenyl) 4-Nitrobenzylidene Anti-inflammatory (50 mg/kg dose)
4-(4-Nitrophenyl)thiazol-2-amine 4-(4-Nitrophenyl) –NH₂ Melting point = 286°C; 94% yield

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) groups at the 4-position influence electronic properties and bioactivity. Nitro-substituted analogs exhibit higher melting points (e.g., 286°C for 4-(4-nitrophenyl)thiazol-2-amine) compared to methoxy derivatives (135–213°C) .
  • Schiff Base Modifications: The 2-position Schiff base (e.g., benzylidene, furylmethyleneamino) enhances biological activity. For example, N-(4-chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine shows potent antimicrobial activity (83% yield, MIC = 0.23 µg/mL) .
Antimicrobial Activity
  • Halogenated Derivatives : Compounds like 4-(4-chlorophenyl)-N-(4-fluoro-2-methylphenyl)thiazol-2-amine (5h) exhibit broad-spectrum antibacterial activity against E. coli and S. aureus (MIC range: 12.5–25 µg/mL) .
  • Schiff Base Analogs : N-substituted benzylidene derivatives (e.g., 4-nitrobenzylidene) show enhanced activity due to improved membrane permeability .
Anti-Inflammatory Activity
  • Methoxyphenyl Core : 4-(4-Methoxyphenyl)thiazol-2-amine derivatives (e.g., compound 5a) demonstrate significant anti-inflammatory effects at 50 mg/kg, with reduced ulcerogenic risk compared to NSAIDs .

Physicochemical Properties

Property Target Compound (Inferred) 4-(4-Methoxyphenyl)thiazol-2-amine (TA) 4-(4-Nitrophenyl)thiazol-2-amine
Molecular Weight ~290 (estimated) 206.26 221.23
Melting Point 150–160°C (estimated) 208–210°C 286°C
Solubility Moderate in DMSO Low in water; soluble in methanol Insoluble in polar solvents

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[(Z)-2-furylmethyleneamino]-4-(4-methoxyphenyl)thiazol-2-amine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting 2-aminothiazole derivatives with substituted aldehydes (e.g., furfural derivatives) under acidic or basic conditions. For example, refluxing 4-(4-methoxyphenyl)thiazol-2-amine with (Z)-2-furylmethylene aldehyde in ethanol with catalytic acetic acid can yield the target compound. Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and catalyst choice (e.g., triethylamine for base-sensitive reactions) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups like C=N (imine stretch at ~1600 cm⁻¹) and aromatic C-H bonds.
  • NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8 ppm for -OCH₃) and Z-configuration of the imine group via coupling constants. ¹³C NMR detects thiazole carbons (δ 150–170 ppm).
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., loss of methoxy groups). Combined use of these techniques ensures structural fidelity .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodology : Initial screening includes:

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined via broth microdilution .
  • Enzyme Inhibition : α/β-glucosidase inhibition assays using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) to assess potential antidiabetic activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing bioactivity?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with variations in the furyl, methoxyphenyl, or thiazole moieties (e.g., replacing methoxy with ethoxy or halogens).
  • Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition or cytotoxicity assays.
  • Computational Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like bacterial enzymes or cancer-related receptors. SAR trends may reveal that electron-donating groups (e.g., -OCH₃) enhance antimicrobial potency .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed bacterial inoculum size, solvent concentration).
  • Meta-Analysis : Compare data from multiple studies to identify confounding variables (e.g., solvent DMSO’s antibacterial effects).
  • Secondary Assays : Validate results using orthogonal methods (e.g., time-kill kinetics for antimicrobials vs. static MIC assays) .

Q. How can reaction pathways be optimized to improve yield and purity for large-scale synthesis?

  • Methodology :

  • Catalyst Screening : Test bases like NaH in THF or K₂CO₃ in DMF for imine formation efficiency.
  • Microwave-Assisted Synthesis : Compare traditional reflux with microwave methods to reduce reaction time (e.g., from 7 hours to 30 minutes) and improve yield (e.g., 75% → 92%) .
  • Purification : Optimize column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization solvents (e.g., ethanol vs. acetonitrile) .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

  • Methodology :

  • Radioligand Binding Assays : Quantify affinity for receptors (e.g., dopamine receptors) using tritiated ligands.
  • Cellular Response Profiling : Transcriptomics (RNA-seq) or proteomics (LC-MS) to identify upregulated/downregulated pathways in treated cells.
  • Molecular Dynamics Simulations : Model ligand-receptor interactions over nanoseconds to predict stability and binding modes .

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